molecular formula C12H16BrNO2S B2454503 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine CAS No. 324059-00-9

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine

Cat. No.: B2454503
CAS No.: 324059-00-9
M. Wt: 318.23
InChI Key: MLZHDVKZGBUFLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine is an organic compound with the molecular formula C12H16BrNO2S and a molecular weight of 318.23 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-bromo-2-methylphenylsulfonyl group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Scientific Research Applications

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a tool compound in biological studies to investigate the effects of sulfonyl-containing compounds on biological systems.

    Medicine: It is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific biological pathways.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

The synthesis of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methylbenzenesulfonyl chloride and piperidine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The 4-bromo-2-methylbenzenesulfonyl chloride is added dropwise to a solution of piperidine in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.

Chemical Reactions Analysis

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1-((4-Bromo-2-methylphenyl)sulfonyl)piperidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromo-2-methylphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-10-9-11(13)5-6-12(10)17(15,16)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZHDVKZGBUFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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